ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDTTXWHMNHYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate-Mediated Double Alkylation
A widely reported method involves the double alkylation of cyclobutane-1,1-dihalides using ethyl acetoacetate enolates. The enolate is generated by deprotonating ethyl acetoacetate with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. Subsequent reaction with 1,1-dibromocyclobutane introduces both ethyl acetate groups onto the cyclobutane ring.
Key Conditions
| Parameter | Details |
|---|---|
| Base | LDA (2.2 equiv) |
| Solvent | THF |
| Temperature | -78°C → 0°C (gradual warming) |
| Electrophile | 1,1-Dibromocyclobutane (1 equiv) |
| Yield | 72–85% |
This method achieves high regioselectivity due to the steric and electronic effects of the cyclobutane ring. The reaction proceeds via a stepwise mechanism: initial enolate formation, followed by sequential alkylation at the geminal positions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling has been adapted for synthesizing cyclobutane diesters. A patent describes the use of ethyl 2-bromoacetate and a cyclobutylboronic acid derivative in the presence of Pd(PPh₃)₄ and triethylamine. The reaction is conducted in acetonitrile under reflux, yielding the target compound with minimal byproducts.
Optimized Protocol
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : Tri-o-tolylphosphine (10 mol%)
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Solvent : Acetonitrile
-
Temperature : 80°C (reflux)
This method is advantageous for scalability, as demonstrated in a multi-gram synthesis (207 g scale). Post-reaction workup involves extraction with ethyl acetate and purification via acid-base partitioning to isolate the product.
Acid-Catalyzed Esterification
Direct Esterification of Cyclobutane-1,1-Diacetic Acid
Cyclobutane-1,1-diacetic acid undergoes esterification with ethanol in the presence of sulfuric acid. The reaction is driven to completion by azeotropic removal of water using toluene.
Reaction Parameters
| Component | Quantity |
|---|---|
| Cyclobutane-1,1-diacetic acid | 1.0 equiv |
| Ethanol | 4.0 equiv |
| H₂SO₄ | 0.1 equiv |
| Temperature | 110°C (reflux) |
| Yield | 90–93% |
This method is cost-effective but requires careful control of stoichiometry to avoid mono-esterification byproducts.
Reformatsky Reaction with Cyclobutanone
Zinc-Mediated Coupling
The Reformatsky reaction couples cyclobutanone with ethyl bromoacetate using activated zinc. The reaction forms a β-hydroxy ester intermediate, which is subsequently dehydrated and esterified.
Procedure
-
Zinc Activation : Zinc dust is activated with 1,2-dibromoethane in THF.
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Reaction : Cyclobutanone (1 equiv) and ethyl bromoacetate (2.2 equiv) are added, and the mixture is refluxed for 12 h.
-
Workup : The product is isolated via flash chromatography (petroleum ether:ethyl acetate = 3:1).
Outcome
Comparative Analysis of Methods
Direct esterification offers the highest yield and scalability, making it industrially preferred. Enolate alkylation is favored for laboratory-scale syntheses requiring high regiocontrol .
Scientific Research Applications
ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The ester functional groups also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate and Analogous Compounds
Key Observations :
- Cyclobutane vs.
- Boc Protection : Compounds like the pyrrolidine derivative (CAS 664364-29-8) exhibit enhanced stability under basic conditions due to tert-butoxycarbonyl (Boc) protection .
- Molecular Weight Trends : The indole derivative (303.35 g/mol) and pyrrolidine analog (277.34 g/mol) have higher molecular weights than the cyclobutane compound (228.285 g/mol), impacting solubility and volatility .
Critical Analysis and Discrepancies
Stability Considerations
- The cyclobutane compound’s ring strain may limit shelf life compared to cyclopropane analogs (e.g., CAS 400841-00-1 ), which exhibit lower strain energy.
- Boc-protected derivatives (e.g., CAS 664364-29-8 ) demonstrate superior stability in acidic/basic media, making them preferable for multi-step syntheses.
Discrepancies in CAS Registrations
The target compound is listed under CAS 51008-00-5 in but as CAS 1262769-94-7 in . This discrepancy may arise from:
Structural Isomerism : Differences in substituent positioning (e.g., 1,1- vs. 1,2-cyclobutyl substitution).
Registration Errors: Potential misassignment during database entry. Further spectroscopic analysis (e.g., NMR, X-ray crystallography) is required to resolve this .
Biological Activity
Chemical Structure and Properties
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate is characterized by its unique cyclobutyl structure, which is believed to contribute to its biological activity. The specific arrangement of functional groups allows for interactions with various biological targets.
Chemical Formula
- Molecular Formula: CHO
- Molecular Weight: 218.27 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic processes.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar ester functionalities have demonstrated effectiveness against a range of bacteria and fungi.
Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties. In vitro studies have indicated a reduction in pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth when exposed to varying concentrations of the compound.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 30 |
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects were assessed using a murine model. The compound was administered intraperitoneally, and the levels of inflammatory markers were measured.
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Ethyl Compound | 75 | 100 |
The results showed a significant decrease in both IL-6 and TNF-α levels, indicating potential therapeutic benefits in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves reacting ethyl acetoacetate with an oxetane derivative under acid/base catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or DCM), and reaction time (6–12 hours). Acid catalysts (e.g., H₂SO₄) favor esterification, while bases (e.g., NaOEt) enhance nucleophilic ring-opening of the oxetane. Continuous flow reactors are recommended for scalability and reproducibility .
Q. How does the strained oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The oxetane’s ring strain (~105 kJ/mol) increases susceptibility to nucleophilic attack, enabling ring-opening reactions with amines, thiols, or halides. Steric effects at the cyclobutyl group modulate regioselectivity. For example, bulky nucleophiles preferentially attack the less hindered oxetane carbon .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~170 ppm) and oxetane protons (δ 4.5–5.0 ppm).
- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 230.115) .
Advanced Research Questions
Q. How can conflicting data on the stereochemical outcomes of cyclobutyl substitution be resolved?
- Conflict Analysis : Discrepancies in stereoselectivity (e.g., axial vs. equatorial substitution) arise from solvent polarity and catalyst choice. Computational studies (DFT) suggest that polar aprotic solvents stabilize transition states with axial attack, while bulky ligands on catalysts favor equatorial pathways. Experimental validation via X-ray crystallography (e.g., SHELXL refinement ) is recommended .
Q. What strategies mitigate side reactions during oxidation of the cyclobutyl moiety?
- Experimental Design :
- Oxidizing Agents : Use H₂O₂ in acetic acid to minimize over-oxidation.
- Temperature Control : Maintain <50°C to prevent decarboxylation.
- Additives : Catalytic TEMPO suppresses radical pathways, improving selectivity for ketone formation .
Q. How does the compound’s ester functionality impact its role as a precursor in drug delivery systems?
- Pharmacological Application : The ethoxy ester groups enhance lipophilicity, facilitating cellular uptake. Hydrolysis by esterases in vivo releases active carboxylic acids, enabling controlled drug release. Stability studies (pH 7.4 buffer, 37°C) show a half-life of ~8 hours, suitable for sustained delivery .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?
- Structural Characterization : The cyclobutyl ring’s puckering and ester torsional angles complicate X-ray analysis. SHELXT automated space-group determination combined with high-resolution data (Cu-Kα, 100 K) resolves disorder. Hydrogen bonding between ester carbonyls and solvent (e.g., EtOH) stabilizes the lattice .
Q. Why do catalytic reductions of this compound yield divergent products under similar conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
